molecular formula C10H16O2 B6617433 1-cyclopentylcyclobutane-1-carboxylic acid CAS No. 1522673-27-3

1-cyclopentylcyclobutane-1-carboxylic acid

Cat. No.: B6617433
CAS No.: 1522673-27-3
M. Wt: 168.23 g/mol
InChI Key: XJRAKGLEHFAIBL-UHFFFAOYSA-N
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Description

1-Cyclopentylcyclobutane-1-carboxylic acid (CAS 1522673-27-3) is a high-purity organic building block of interest in medicinal chemistry and organic synthesis. This compound features a cyclobutane ring bearing both a carboxylic acid moiety and a cyclopentyl group on the same carbon atom, creating a unique three-dimensional structure that is valuable for constructing complex molecules . Carboxylic acids are fundamental in life sciences and pharmaceutical development, often serving as critical pharmacophores that directly interact with biological targets, or as solubilizing groups that modulate a compound's properties . The distinct steric and conformational properties of the cyclobutane and cyclopentyl rings in this molecule make it a useful scaffold for exploring structure-activity relationships and for the synthesis of novel compounds with potential bioactive properties. Research into small carbocyclic acids, including cyclopropane and cyclobutane derivatives, has shown promise in developing regulators for processes such as plant ethylene biosynthesis, indicating the potential of these structures in agrochemical research . Chemical Specifications: • CAS Number: 1522673-27-3 • Molecular Formula: C 10 H 16 O 2 • Molecular Weight: 168.23 g/mol • Purity: ≥98% This product is intended for research purposes as a chemical building block and is supplied with comprehensive quality documentation, including NMR and HPLC data for verification. It is offered at a purity of 98% with a lead time of 1-3 weeks . **For Research Use Only.** This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. It may not be used as a household or personal product .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)10(6-3-7-10)8-4-1-2-5-8/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRAKGLEHFAIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclopentylcyclobutane 1 Carboxylic Acid

Established Synthetic Pathways Towards the 1-Cyclopentylcyclobutane Core

The creation of the 1-cyclopentylcyclobutane scaffold can be approached through two main retrosynthetic disconnections: formation of the cyclobutane (B1203170) ring first, followed by the introduction of the cyclopentyl and carboxylic acid groups, or the simultaneous construction of the ring with the desired substituents in place.

Cyclization Strategies for Cyclobutane Ring Formation

The cornerstone of many syntheses of cyclobutane derivatives is the formation of the four-membered ring itself. Several powerful methods have been developed for this purpose.

Perhaps the most iconic method for synthesizing cyclobutanes is the [2+2] cycloaddition reaction, which involves the union of two doubly bonded systems to form a four-membered ring. ucla.edu These reactions can be initiated photochemically, thermally, or through catalysis. acs.orgrsc.org

Photochemical [2+2] cycloadditions are particularly effective for creating strained ring systems and can be applied in both intermolecular and intramolecular contexts. ucla.edu For the synthesis of a precursor to 1-cyclopentylcyclobutane-1-carboxylic acid, one could envision the cycloaddition of an appropriately substituted alkene and a ketene (B1206846) or a ketene equivalent. nih.gov The use of ketenes in [2+2] cycloadditions is advantageous as it directly furnishes a cyclobutanone (B123998), a versatile intermediate for further functionalization. nih.gov

Catalyst/ConditionsReactant AReactant BProduct TypeReference
Visible Light (Ru(II) photocatalyst)Acyclic enoneAcyclic enoneTri- or tetrasubstituted cyclobutane nih.gov
Chiral Phosphoric Acid/Visible Lightα,β-unsaturated β-aryl aldehyde derivativeOlefinFunctionalized tricyclic cyclobutane nih.gov
ThermalKeteneAlkeneCyclobutanone nih.gov

This table presents examples of [2+2] cycloaddition reactions for the synthesis of substituted cyclobutanes.

An alternative to building the cyclobutane ring from acyclic precursors is to contract a larger, more readily available ring system. Favorskii-type rearrangements of α-halocyclopentanones, for instance, can lead to the formation of cyclobutanecarboxylic acid derivatives. Another notable method involves the Wolff rearrangement of α-diazocyclopentanones. nih.gov More recently, stereoselective ring contractions of pyrrolidines to cyclobutanes have been developed, offering a novel entry to these four-membered rings. nih.govacs.org These methods can provide access to densely functionalized cyclobutanes with a high degree of stereocontrol. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules. While less common for cyclobutane synthesis compared to other ring sizes, certain MCRs can be employed. For instance, the Ugi reaction of cyclobutanone has been demonstrated, showcasing the potential of MCRs in generating substituted cyclobutanes. acs.org

Introduction of the Cyclopentyl Moiety

Once a suitable cyclobutane precursor, such as cyclobutane-1-carboxylic acid or its ester, is obtained, the next critical step is the introduction of the cyclopentyl group at the C1 position.

A plausible approach involves the alkylation of a cyclobutane-1-carboxylate enolate. The generation of the enolate from the corresponding ester, followed by reaction with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide), would forge the desired carbon-carbon bond. The success of this step hinges on the efficient generation of the enolate and minimizing side reactions. Diastereoselective alkylation of enolates derived from chiral auxiliaries can be a powerful strategy for controlling stereochemistry. uwo.ca

Alternatively, a Grignard reaction could be employed. For example, the reaction of cyclopentylmagnesium bromide with a cyclobutanone-1-carboxylic acid ester could potentially lead to the desired 1-cyclopentylcyclobutanol-1-carboxylic acid derivative after an aqueous workup. nih.gov Subsequent deoxygenation would be required to arrive at the target structure. It is important to note that direct reaction of a Grignard reagent with a carboxylic acid is not feasible due to the acidic proton and would require protection of the carboxyl group. chemistryviews.orgspringernature.com

A more direct, albeit potentially challenging, route would involve a spirocyclic intermediate. The synthesis of spiro[3.4]octane-1-carboxylic acid, a structural isomer of the target molecule, has been reported, suggesting that synthetic strategies leading to spirocyclic systems could be adapted. rsc.orgresearchgate.netacs.orgresearchgate.net

Stereoselective Approaches in Core Scaffold Synthesis

Controlling the stereochemistry during the synthesis of the 1-cyclopentylcyclobutane core is crucial, especially if chiral derivatives are desired. Asymmetric [2+2] cycloadditions, often mediated by chiral catalysts or auxiliaries, can provide enantiomerically enriched cyclobutane products. acs.orgnih.govspringernature.com For example, the use of chiral Lewis acids or organocatalysts in [2+2] cycloadditions has been shown to induce high levels of enantioselectivity. nih.govspringernature.com

Furthermore, the diastereoselective alkylation of enolates is a well-established method for introducing substituents in a stereocontrolled manner. uwo.ca By employing a chiral auxiliary on the cyclobutane carboxylic acid starting material, the approach of the cyclopentyl electrophile can be directed to one face of the enolate, leading to a specific diastereomer. uwo.ca Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched this compound. Ring contraction methods have also demonstrated high stereoselectivity, often proceeding with retention of the stereochemistry from the starting pyrrolidine (B122466). nih.govacs.org

MethodKey FeaturePotential for StereocontrolReference
Asymmetric [2+2] CycloadditionChiral catalysts or auxiliariesHigh enantioselectivity in ring formation nih.govspringernature.com
Diastereoselective Enolate AlkylationChiral auxiliary on the cyclobutaneHigh diastereoselectivity in cyclopentyl introduction uwo.ca
Stereoselective Ring ContractionChiral pyrrolidine precursorsHigh stereoretention from starting material nih.govacs.org

This table summarizes stereoselective strategies applicable to the synthesis of the 1-cyclopentylcyclobutane core.

Carboxylation Reactions for this compound Formation

The introduction of a carboxyl group onto the 1-position of a cyclopentyl-substituted cyclobutane ring is a critical step in the synthesis of the target molecule. This can be achieved through direct carboxylation techniques or by the transformation of other functional groups.

Direct Carboxylation Techniques

Another potential route is the palladium-catalyzed hydrocarboxylation of a corresponding alkene, 1-cyclopentylcyclobutene. This method has been successfully applied to the synthesis of cyclopentanecarboxylic acid from cyclopentene. wikipedia.org The reaction typically involves the use of carbon monoxide and water as the source of the carboxyl group. wikipedia.org

Functional Group Transformations to the Carboxyl Group

A more common and often more practical approach involves the synthesis of a precursor molecule containing a functional group that can be readily converted to a carboxylic acid. A classic example is the hydrolysis of a nitrile. The synthesis of 1-arylcyclopentane-1-carboxylic acids has been achieved through the alkaline hydrolysis of the corresponding 1-arylcyclopentane-1-carbonitriles. researchgate.net This suggests a plausible route for this compound, starting from the corresponding nitrile.

The synthesis of the required 1-cyclopentylcyclobutane-1-carbonitrile could potentially be achieved through the alkylation of cyclobutanecarbonitrile (B1293925) with a cyclopentyl halide. The subsequent hydrolysis of the nitrile, typically under basic or acidic conditions, would yield the target carboxylic acid.

Another established method is the decarboxylation of a dicarboxylic acid derivative. Cyclobutanecarboxylic acid itself is commonly prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid. chemicalbook.comorgsyn.orgwikipedia.org Following this logic, 1-cyclopentylcyclobutane-1,1-dicarboxylic acid could serve as a precursor. This dicarboxylic acid could be synthesized via the reaction of diethyl malonate with 1,1-bis(halomethyl)cyclopentane (if available) or a related Michael acceptor, followed by hydrolysis and decarboxylation.

Precursor Reagents and Conditions Product Analogous Reaction Yield Reference
1-CyclopentylcyclobutanolElectrochemical reduction, CO₂, DMSOThis compoundGood to Excellent (in similar systems) beilstein-journals.org
1-CyclopentylcyclobutenePd catalyst, CO, H₂OThis compoundNot specified wikipedia.org
1-Cyclopentylcyclobutane-1-carbonitrileNaOH or H₂SO₄, H₂O, heatThis compoundNot specified researchgate.net
1-Cyclopentylcyclobutane-1,1-dicarboxylic acidHeat (e.g., 160°C)This compound86-91% (for cyclobutanecarboxylic acid) chemicalbook.com

Development of Novel Synthetic Routes

Recent advancements in synthetic organic chemistry offer new avenues for the synthesis of complex molecules like this compound. These include catalytic methods and photochemical or electrochemical approaches.

Catalytic Methods in Acid Synthesis

Catalytic methods offer the potential for more efficient and selective syntheses. A notable development is the transannular C–H functionalization of cycloalkane carboxylic acids. nih.gov This methodology allows for the direct arylation of γ-C–H bonds in cyclobutane and cyclopentane (B165970) carboxylic acids using palladium catalysis. nih.gov While this specific transformation introduces an aryl group rather than a cyclopentyl group, the principle of C-H activation on a cyclobutane ring highlights the potential for developing catalytic methods to introduce a cyclopentyl group at a specific position.

Furthermore, nickel-catalyzed Conia-ene reactions have been used to synthesize monocyclic and bicyclic cyclopentanes from acetylenic 1,3-dicarbonyl compounds. organic-chemistry.org This demonstrates the power of transition metal catalysis in constructing cyclic systems, which could be adapted for the synthesis of the spirocyclic core of the target molecule.

Photochemical and Electrochemical Synthesis

Photochemical reactions, particularly [2+2] cycloadditions, are a fundamental method for the synthesis of cyclobutane rings. rsc.org A potential photochemical route to a precursor for this compound could involve the cycloaddition of a cyclopentyl-substituted alkene with a suitable ketene equivalent, followed by further functional group manipulations.

Electrochemical methods are also gaining traction in organic synthesis. An electrochemical Ni-catalyzed decarboxylative C(sp³)–N cross-electrophile coupling has recently been developed, demonstrating the utility of electrochemistry in forming new bonds from carboxylic acid derivatives. nih.gov The electrochemical borylation of carboxylic acids presents another innovative transformation, converting alkyl carboxylic acids to their borylated counterparts, which are versatile synthetic intermediates. chemrxiv.org Such an intermediate derived from a cyclopentyl-containing precursor could potentially be cross-coupled to form the cyclobutane ring. Electrochemical oxidative decarboxylation has also been employed in the synthesis of 1,2-diaryl ethers from 3,3-diarylpropionic acids, showcasing the potential for radical-based transformations initiated by electrochemistry. nih.gov

Process Optimization and Scale-Up Strategies

For any synthetic route to be viable for larger-scale production, process optimization and scale-up are crucial considerations. This involves maximizing yield, minimizing waste, ensuring safety, and reducing costs.

For a multi-step synthesis of this compound, each step would require optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time. The use of flow chemistry is an increasingly important strategy for both optimization and scale-up. researchgate.net Flow reactors offer better control over reaction conditions, improved safety, and the potential for continuous production. researchgate.net For instance, the electrochemical synthesis of cyclobutanes has been demonstrated in a semi-continuous flow setup. researchgate.net

Purification methods also need to be scalable. While chromatography is useful at the lab scale, crystallization is often preferred for large-scale production due to its efficiency and lower cost. caltech.edu For a solid product like this compound, developing a reliable crystallization procedure would be a key aspect of process development.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield and selectivity of the desired product, this compound. Focusing on the proposed α-alkylation of cyclobutanecarbonitrile, several parameters can be systematically varied.

The choice of base is critical for the efficient generation of the carbanion. Strong, non-nucleophilic bases are preferred to avoid side reactions. Bases such as lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are common choices for such transformations. The reaction temperature also plays a crucial role; low temperatures, typically ranging from -78 °C to 0 °C, are often employed to control the reactivity of the carbanion and minimize side reactions.

The solvent system can significantly influence the reaction outcome. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are generally used as they can solvate the metal cation of the base without interfering with the nucleophilic attack. The nature of the leaving group on the cyclopentyl electrophile is another important factor. Bromides and iodides are generally more reactive than chlorides, leading to faster reaction rates.

The final hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Strong acids like sulfuric acid or hydrochloric acid, or strong bases like sodium hydroxide (B78521) or potassium hydroxide, are typically used, often with heating to drive the reaction to completion.

To illustrate the potential for optimization, the following data table outlines key reaction parameters and their potential impact on the α-alkylation of cyclobutanecarbonitrile with a cyclopentyl halide.

ParameterVariationExpected Impact on Yield and Selectivity
Base LDA, NaH, t-BuOKStronger, bulkier bases may improve selectivity by minimizing side reactions.
Solvent THF, Diethyl Ether, DioxaneSolvent polarity can affect the solubility of reagents and the reactivity of the nucleophile.
Temperature -78 °C, -40 °C, 0 °C, Room Temp.Lower temperatures generally increase selectivity and reduce byproduct formation.
Leaving Group I, Br, ClIodides and bromides are more reactive, potentially leading to higher yields and shorter reaction times.
Hydrolysis Acidic (H₂SO₄), Basic (NaOH)The choice of hydrolysis conditions can affect the final yield and purity of the carboxylic acid.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. The proposed synthetic routes can be evaluated and refined based on the twelve principles of green chemistry.

Atom Economy: The α-alkylation route generally exhibits good atom economy, as most of the atoms from the reactants are incorporated into the final product. The main byproduct is the salt formed from the base and the leaving group. In contrast, multi-step routes involving protecting groups would have lower atom economy.

Use of Less Hazardous Chemical Synthesis: The proposed alkylation reaction utilizes strong bases and organic solvents which are hazardous. Research into using milder bases or phase-transfer catalysis could reduce the hazards associated with the reaction. Phase-transfer catalysts, for instance, can enable the use of less hazardous and more easily recyclable solvents.

Catalysis: The development of a catalytic version of the alkylation reaction would be a significant advancement from a green chemistry perspective. While the proposed route is stoichiometric in its use of a strong base, exploring catalytic enantioselective alkylation methods, which have been developed for other systems, could be a future direction.

Safer Solvents and Auxiliaries: The use of volatile and flammable organic solvents like THF and diethyl ether poses safety and environmental risks. Investigating the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have better safety profiles, would be beneficial.

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure is a key principle of green chemistry. While the initial alkylation may require low temperatures for selectivity, optimizing the reaction to proceed at or near room temperature would reduce energy consumption.

By considering these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 1 Cyclopentylcyclobutane 1 Carboxylic Acid

Reactivity of the Carboxyl Functional Group

The carboxyl group is the primary site of chemical reactivity, undergoing a variety of transformations typical of carboxylic acids, albeit with rates and yields that are often modified by the bulky alkyl structure. libretexts.org The hydroxyl portion of the carboxyl group is a poor leaving group, meaning that for nucleophilic acyl substitution to occur, it must typically be protonated by an acid catalyst or converted into a better leaving group. libretexts.orgmasterorganicchemistry.com

The conversion of 1-cyclopentylcyclobutane-1-carboxylic acid to its corresponding esters is a fundamental transformation. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted to the product side, typically by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk

The mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. libretexts.org

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

A proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond. libretexts.org

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

The kinetics of esterification for sterically hindered acids like this compound are generally slower than for unhindered aliphatic acids. Kinetic studies on analogous compounds, such as cyclopentane (B165970) carboxylic acid, have shown that the reaction can follow first-order or second-order kinetics depending on the specific conditions and catalyst used. icm.edu.pl For instance, the reaction of cyclopentane carboxylic acid with subcritical methanol (B129727) was found to follow first-order kinetics. icm.edu.pl

Table 1: Kinetic Parameters for Esterification of Analagous Cyclic Carboxylic Acids

Carboxylic AcidAlcoholCatalystKinetic ModelActivation Energy (kcal/mol)Reference
Cyclopentane Carboxylic AcidMethanol (subcritical)None (Autocatalytic)First-Order13.97 icm.edu.pl
Pentanoic AcidMethanolCation Exchange ResinEley-RidealNot Specified core.ac.uk
Generic R-COOHPrimary AlcoholAcidReversible Second-OrderNot Specified crdp.org

This table presents data for analogous systems to infer the potential kinetic behavior of this compound.

To enhance reactivity towards nucleophiles, this compound can be converted into more reactive derivatives such as acyl halides, anhydrides, and amides.

Acyl Halides: The most common method for synthesizing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. vanderbilt.edu These reagents convert the hydroxyl group into an excellent leaving group, facilitating nucleophilic acyl substitution. For example, 1-cyclopentylcyclobutane-1-carbonyl chloride would be formed alongside gaseous byproducts SO₂ and HCl when using SOCl₂. vanderbilt.edu

Acid Anhydrides: Acid anhydrides can be prepared from the corresponding carboxylic acid, though more commonly they are synthesized by reacting an acyl chloride with the carboxylate salt of the carboxylic acid. vanderbilt.eduuomustansiriyah.edu.iq This nucleophilic acyl substitution reaction yields the anhydride (B1165640) and a salt byproduct.

Amides: Amide synthesis directly from a carboxylic acid and an amine is difficult due to a competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. youtube.com Therefore, the reaction typically requires heating to dehydrate the salt, or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) which activates the carboxylic acid for nucleophilic attack by the amine. libretexts.orgyoutube.com Alternatively, amides are readily formed by reacting the corresponding acyl chloride, anhydride, or ester with ammonia (B1221849) or a primary or secondary amine. vanderbilt.eduyoutube.com

Table 2: Synthesis of Carboxylic Acid Derivatives

DerivativeReagent(s)General ReactionReference
Acyl ChlorideSOCl₂ or (COCl)₂R-COOH + SOCl₂ → R-COCl + SO₂ + HCl vanderbilt.edu
Acid AnhydrideR-COCl + R-COO⁻Na⁺R-COCl + R-COO⁻ → (R-CO)₂O + Cl⁻ vanderbilt.eduuomustansiriyah.edu.iq
Amide (from Acid)R'-NH₂, DCCR-COOH + R'-NH₂ + DCC → R-CONHR' + Dicyclohexylurea libretexts.org
Amide (from Acyl Chloride)R'-NH₂ (2 equiv.)R-COCl + 2 R'-NH₂ → R-CONHR' + R'-NH₃⁺Cl⁻ youtube.com

This table summarizes common synthetic routes to key derivatives from a generic carboxylic acid (R-COOH).

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that does not readily occur with simple saturated carboxylic acids like this compound. libretexts.org The reaction is thermodynamically difficult because it would require the formation of a high-energy carbanion on an sp³-hybridized carbon. youtube.com

Decarboxylation typically requires either very high temperatures or the presence of an electron-withdrawing group (like a carbonyl) at the β-position to the carboxyl group. libretexts.orgmasterorganicchemistry.comyoutube.com This β-carbonyl group stabilizes the transition state through a cyclic, six-membered intermediate, facilitating the loss of CO₂. masterorganicchemistry.com Since this compound lacks such a feature, its decarboxylation would be a challenging process, likely requiring harsh conditions such as heating with a strong base or a radical-based mechanism. youtube.com For related cyclobutanecarboxylic acids, decarboxylation of the corresponding 1,1-dicarboxylic acid occurs thermally at temperatures around 160-200°C. wikipedia.orgthieme-connect.de

Carboxylic acids are among the more difficult carbonyl-containing functional groups to reduce. Strong reducing agents are required to convert them into primary alcohols.

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. libretexts.orgkhanacademy.org The reaction proceeds via a nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ effectively displaces the hydroxyl group (after its conversion to an aluminate ester), forming an intermediate aldehyde. This aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further by LiAlH₄ to the primary alcohol. libretexts.orglibretexts.org In this case, the product would be (1-cyclopentylcyclobutyl)methanol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. libretexts.orglibretexts.org

Recent advances have introduced catalytic methods for this reduction, such as hydrosilylation using silanes in the presence of earth-abundant metal catalysts like manganese carbonyl complexes, which offer a milder alternative to metal hydrides. nih.govorganic-chemistry.org

Reaction Scheme for Reduction: R-COOH + 1) LiAlH₄, THF → 2) H₃O⁺ → R-CH₂OH (Where R = 1-cyclopentylcyclobutyl)

The reactions discussed in sections 3.1.1 and 3.1.2 (esterification, formation of acyl halides, etc.) are all examples of nucleophilic acyl substitution. libretexts.org This class of reactions proceeds through a characteristic two-step mechanism: nucleophilic addition followed by elimination. vanderbilt.eduuomustansiriyah.edu.iq

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. vanderbilt.edu The rate of this step is influenced by the reactivity of the nucleophile and the electrophilicity of the carbonyl carbon. Steric hindrance from the bulky 1-cyclopentylcyclobutyl group would slow this step. uomustansiriyah.edu.iq

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and a leaving group is expelled. libretexts.org The identity of the leaving group determines the product. For a carboxylic acid, the -OH group is a poor leaving group and must be protonated or converted to a better one. libretexts.org For acyl chlorides, Cl⁻ is an excellent leaving group, making them highly reactive. uomustansiriyah.edu.iq

Transformations Involving the Cyclobutane (B1203170) Ring

The cyclobutane ring in this compound is characterized by significant ring strain (approximately 26 kcal/mol). This strain makes it susceptible to ring-opening reactions under certain thermal, photochemical, or catalytic conditions. researchgate.net

While specific studies on this compound are scarce, research on related cyclobutane derivatives provides insight into potential transformations. These reactions often lead to the formation of more stable, less strained structures. researchgate.net

Ring-Opening Reactions: Under thermal or photolytic conditions, the C-C bonds of the cyclobutane ring can cleave. For example, thermolysis could potentially lead to fragmentation into smaller olefinic molecules. researchgate.net Catalytic hydrogenation using transition metals like palladium or platinum can also induce hydrogenolysis, cleaving a C-C bond and saturating the resulting chain.

Rearrangements: Cationic rearrangements, such as the Wagner-Meerwein type, could potentially be induced. However, attempts to achieve such rearrangements in similar bicyclic systems have sometimes been unsuccessful, requiring alternative strategies like retro-benzilic acid rearrangements for ring expansion to a cyclopentane system. researchgate.net

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation has been used for the transannular γ-arylation of cyclobutane carboxylic acids. nih.gov This highly selective process overrides the typically more reactive β-C-H bonds, demonstrating that even the seemingly inert C-H bonds of the cyclobutane ring can be targeted for transformation, providing a route to complex substituted carbocycles. nih.gov

Ring-Opening Reactions and Their Selectivity

The significant ring strain inherent in the cyclobutane ring of this compound makes it susceptible to ring-opening reactions. researchgate.netmasterorganicchemistry.com These reactions are often driven by the release of this strain energy. The regioselectivity of ring-opening is highly dependent on the reaction conditions and the nature of the attacking reagent.

In the presence of strong nucleophiles or under acidic or basic conditions, the cyclobutane ring can cleave. researchgate.net For instance, hydrogenation with catalysts like nickel or platinum can lead to the opening of the cyclobutane ring, resulting in a saturated, open-chain hydrocarbon. pharmaguideline.com The severity of the conditions required for this transformation generally decreases with increasing ring strain. pharmaguideline.com

Photochemical reactions also provide a pathway for ring-opening. Under UV irradiation, particularly in the presence of halogens, addition reactions can occur, leading to the cleavage of the cyclobutane ring. pharmaguideline.com Furthermore, radical-induced ring-opening presents another avenue. For example, visible light-induced photoredox catalysis can initiate the ring-opening of highly strained systems like bicyclobutanes, which share structural similarities with the spirocyclic core of the title compound. nih.govrsc.org These reactions often proceed via radical intermediates, and the selectivity (α- versus β-cleavage) is influenced by the substituents on the ring. nih.govrsc.org

Ring-Expansion Reactions

Ring-expansion reactions offer a pathway to relieve the strain of the cyclobutane ring by forming a more stable five-membered ring. These transformations are of significant interest in synthetic chemistry for accessing cyclopentane derivatives. mdpi.comnih.gov

One common strategy for ring expansion involves the generation of a carbocation adjacent to the cyclobutane ring. In the case of this compound, conversion of the carboxylic acid to a suitable derivative, followed by treatment with a Lewis acid, could potentially trigger a Wagner-Meerwein type rearrangement. This would involve the migration of one of the cyclobutane ring carbons to the adjacent cationic center, resulting in an expanded spiro[4.4]nonane skeleton.

Studies on related spirocyclobutanones have demonstrated the feasibility of such ring expansions. nih.gov For example, the reaction of spirocycloethers derived from spirocyclobutanones can undergo insertions to yield larger ring systems with high regioselectivity. nih.gov Similarly, ring-expanding cycloisomerization reactions of alkylidenecyclopropane acylsilanes have been shown to produce bicyclic systems containing a cyclobutane ring, which can be seen as a conceptual parallel to forming the spirocyclic system of the title compound. nih.gov The regioselectivity of these expansions is often controlled by the substitution pattern on the cyclobutane ring. nih.gov

Substitution and Functionalization of the Cyclobutane Core

Direct functionalization of the cyclobutane core of this compound presents a challenge due to the steric hindrance imposed by the cyclopentyl and carboxylic acid groups at the C1 position. However, C-H functionalization strategies have emerged as powerful tools for modifying such strained rings. acs.org These methods often employ directing groups to achieve site-selective substitution. The carboxylic acid group on the title compound could potentially serve as such a directing group, facilitating functionalization at the C2 or C4 positions of the cyclobutane ring.

Palladium-catalyzed C-H arylation has been successfully applied to cyclobutane systems, demonstrating high efficiency and diastereoselectivity. acs.org This suggests that similar transformations could be envisioned for this compound, allowing for the introduction of aryl groups onto the cyclobutane ring. The inherent puckered conformation of the cyclobutane ring would likely influence the stereochemical outcome of such reactions. maricopa.edu

Reactivity and Functionalization of the Cyclopentyl Substituent

Selective Functionalization of the Cyclopentyl Ring

The cyclopentyl ring in this compound is generally less reactive than the strained cyclobutane ring. However, selective functionalization can be achieved under specific conditions. Free radical halogenation, for instance, would likely proceed with some selectivity for the tertiary C-H bond at the point of attachment to the cyclobutane ring, but would also lead to a mixture of halogenated products at other positions on the cyclopentyl ring. acs.org

More controlled functionalization would likely require strategies that leverage the proximity of the carboxylic acid group. For example, intramolecular reactions, such as a Hofmann-Löffler-Freytag reaction, could potentially be used to introduce a functional group at a specific position on the cyclopentyl ring, guided by the geometry of the molecule.

Conformational Effects of the Cyclopentyl Group on Overall Reactivity

This conformational preference can impact the accessibility of different faces of the cyclobutane ring to reagents, thereby influencing the stereochemical outcome of reactions. For example, in a ring-opening or substitution reaction, the cyclopentyl group can act as a steric shield, directing the approach of a reagent to the less hindered face of the cyclobutane ring. The specific puckered conformation of the cyclopentyl ring can also influence the strain energy of the adjacent cyclobutane ring, potentially affecting the rates of reactions that involve changes in the cyclobutane ring geometry.

Radical Reactions and Homologation Studies

The carboxylic acid moiety of this compound is a key handle for a variety of transformations, including radical reactions. libretexts.org Carboxylic acids can be converted into radical precursors through various methods, such as conversion to Barton esters (esters of N-hydroxypyridine-2-thione) followed by photochemical initiation. libretexts.org The resulting carboxyl radical readily extrudes carbon dioxide to generate a carbon-centered radical at the C1 position of the spirocyclic system. libretexts.org This radical can then participate in a range of subsequent reactions, including additions to alkenes or trapping by radical scavengers.

Homologation, the process of extending a carbon chain by one unit, is another important transformation for carboxylic acids. nih.govnih.govdigitellinc.comuva.nl Modern methods often employ photoredox catalysis to achieve this transformation under mild conditions. nih.govrsc.org For this compound, a one-carbon homologation would yield 2-(1-cyclopentylcyclobutyl)acetic acid. This process typically involves the generation of a radical from the carboxylic acid, which then adds to a C1-synthon. rsc.org The ability to perform such homologations iteratively provides a powerful tool for systematically modifying the structure of the molecule. nih.gov

Reaction TypeReagents/ConditionsExpected Product(s)Reference
Ring-Opening H₂, Ni or Pt catalystOpen-chain alkanes pharmaguideline.com
Br₂, UV lightRing-opened bromoalkanes pharmaguideline.com
Ring-Expansion Lewis Acid (from derivative)Spiro[4.4]nonane derivatives nih.gov
C-H Functionalization Pd catalyst, Aryl halideAryl-substituted cyclobutane acs.org
Radical Generation Conversion to Barton ester, light1-cyclopentylcyclobutyl radical libretexts.org
Homologation Photoredox catalyst, C1-synthon2-(1-cyclopentylcyclobutyl)acetic acid nih.govrsc.org

Acid-Catalyzed and Base-Catalyzed Transformations

The reactivity of the carboxylic acid moiety in this compound is expected to follow general principles of acid-base chemistry and nucleophilic acyl substitution, although the spirocyclic framework may introduce subtle electronic and steric effects.

Base-Catalyzed Reactions:

As a carboxylic acid, this compound readily reacts with bases to form the corresponding carboxylate salt. This is a fundamental acid-base reaction. libretexts.orglibretexts.org The general transformation is illustrated below:

Reaction with Strong Bases: Treatment with strong bases like sodium hydroxide (B78521) results in the formation of sodium 1-cyclopentylcyclobutane-1-carboxylate.

Reaction with Weak Bases: It can also react with weaker bases such as sodium bicarbonate, leading to the formation of the carboxylate salt, carbon dioxide, and water. libretexts.org

These deprotonation reactions are typically fast and proceed to completion, especially with strong bases. The resulting carboxylate anion is a key intermediate for further functionalization, such as in nucleophilic substitution reactions.

Acid-Catalyzed Reactions:

Acid catalysis is generally employed to enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. A primary example is Fischer esterification. pressbooks.pub

Fischer Esterification: In the presence of a catalytic amount of a strong mineral acid (e.g., H₂SO₄) and an alcohol (e.g., methanol or ethanol), this compound is expected to undergo esterification to yield the corresponding ester. The reaction proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to attack by the alcohol nucleophile. pressbooks.pub

The general scheme for the acid-catalyzed esterification is as follows:

Table 1: Representative Base- and Acid-Catalyzed Reactions of this compound

Reaction TypeReagentsProduct
Salt FormationNaOHSodium 1-cyclopentylcyclobutane-1-carboxylate
Fischer EsterificationCH₃OH, H₂SO₄ (cat.)Methyl 1-cyclopentylcyclobutane-1-carboxylate

It is plausible that the strained nature of the cyclobutane ring could influence the rates of these reactions compared to acyclic analogues, though specific kinetic data is not available.

Stereo- and Regioselective Reactions

The spirocyclic nature of this compound introduces elements of stereochemistry and potential for regioselectivity in reactions involving the ring systems.

Stereoselective Reactions:

Reactions that create a new stereocenter or modify existing ones can proceed with stereoselectivity, leading to a preferential formation of one stereoisomer over another. masterorganicchemistry.com While the parent acid itself is achiral, reactions at the α-carbon or on the rings could, in principle, generate chiral products.

For instance, if the carboxylic acid were converted to an enolate and then reacted with an electrophile, the approach of the electrophile could be sterically hindered by the cyclopentyl and cyclobutyl rings, potentially leading to diastereoselectivity if a new stereocenter is formed.

Research on other spirocyclic systems has demonstrated the feasibility of achieving high stereoselectivity. For example, stereoselective synthesis of spirocyclic ketones has been accomplished through Nazarov cyclization reactions. acs.org Similarly, asymmetric catalysis has been effectively used in the synthesis of chiral spirocyclic oxindoles. rsc.org These examples highlight the potential for controlling stereochemical outcomes in reactions involving spirocyclic frameworks.

Regioselective Reactions:

Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In the context of this compound, regioselectivity would be a key consideration in reactions that could involve either the cyclobutane or the cyclopentyl ring.

For example, if a reaction such as a free-radical halogenation were performed, there would be multiple C-H bonds on both rings that could potentially react. The relative reactivity of the C-H bonds on the cyclobutane versus the cyclopentyl ring would determine the regioselectivity of the reaction. Generally, the stability of the resulting radical intermediate dictates the major product.

Studies on the regioselective preparation of other spirocyclic compounds, such as saturated spirocyclic pyrazoles, have shown that reaction pathways can be controlled to favor the formation of a specific constitutional isomer. nih.gov

Table 2: Potential Sites for Regioselective and Stereoselective Reactions

Reaction TypePotential Reaction SiteControlling Factors
α-FunctionalizationCarbon alpha to the carboxyl groupSteric hindrance from spiro rings
Ring FunctionalizationC-H bonds on cyclobutane or cyclopentyl ringRelative stability of intermediates (e.g., radicals, carbocations)

Derivatization Strategies and Analogue Synthesis for 1 Cyclopentylcyclobutane 1 Carboxylic Acid

Synthesis of Carboxylic Acid Esters and Lactones

The conversion of the carboxylic acid moiety into an ester is a fundamental transformation for modifying the polarity, solubility, and metabolic stability of the parent compound.

Ester Synthesis: The most common method for preparing esters from 1-cyclopentylcyclobutane-1-carboxylic acid is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of a chosen alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent, and water is removed as it is formed, for instance with a Dean-Stark apparatus. masterorganicchemistry.comyoutube.com

Alternatively, esters can be synthesized under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, and then reacting it with an alcohol. This method avoids the use of strong acids and high temperatures. Another approach involves the use of alkylating agents like alkyl halides in the presence of a base to deprotonate the carboxylic acid, forming a carboxylate anion that acts as a nucleophile. youtube.com

Lactone Synthesis: Lactones are cyclic esters. The direct intramolecular cyclization of this compound to form a lactone is not feasible as it lacks the necessary hydroxyl group. To synthesize a lactone derivative, the parent compound would first need to be functionalized to introduce a hydroxyl group at a suitable position on either the cyclopentyl or cyclobutane (B1203170) ring, allowing for a subsequent intramolecular esterification. The formation of cyclic esters, or lactones, is typically achieved through intramolecular reactions of hydroxy-carboxylic acids. masterorganicchemistry.com

Table 1: Selected Methods for Esterification of this compound

Method Reagents Catalyst/Conditions Notes
Fischer Esterification Alcohol (e.g., Methanol (B129727), Ethanol) H₂SO₄ or TsOH, Heat Equilibrium reaction; excess alcohol and removal of water improve yield. masterorganicchemistry.commasterorganicchemistry.com
Via Acyl Chloride Alcohol, Pyridine (B92270) or other base Thionyl chloride or Oxalyl chloride to first form acyl chloride High-yielding, but requires an extra step.
Alkylation Alkyl Halide (e.g., Methyl Iodide) Non-nucleophilic base (e.g., DBU, K₂CO₃) Good for simple alkyl esters under mild conditions. youtube.com
Steglich Esterification Alcohol DCC, DMAP Mild conditions, suitable for sensitive substrates.

Preparation of Amides and Lactams

Amide derivatives are prevalent in pharmaceuticals due to their stability and hydrogen bonding capabilities.

Amide Synthesis: Amides of this compound can be prepared through several established synthetic routes. A common laboratory method involves the reaction of the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). youtube.comnih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. youtube.com The reaction is typically performed at room temperature in an inert solvent. nih.gov

A more traditional approach is to first convert the carboxylic acid into its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting 1-cyclopentylcyclobutane-1-carbonyl chloride is then treated with an appropriate primary or secondary amine to yield the desired amide. This method often requires a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. youtube.com Direct reaction of the carboxylic acid with an amine requires high temperatures to drive off water and is generally less efficient. youtube.com

Lactam Synthesis: Lactams are cyclic amides. Similar to lactones, the direct synthesis of a lactam from this compound is not possible. It would first require the introduction of an amino group onto the spirocyclic framework. For instance, synthesis of a γ-lactam derivative would necessitate the presence of an amino group on the C3 position of the cyclobutane ring. The synthesis of chiral γ-lactams from substituted cyclobutanones has been demonstrated, highlighting a potential route to such analogues. nih.gov

Table 2: Common Reagents for Amide Synthesis from this compound

Method Activating/Coupling Agent Amine Source Notes
Coupling Reagents DCC, EDC, HATU, HOBt Primary or Secondary Amine Mild conditions, widely applicable, good yields. youtube.comnih.gov
Acyl Chloride SOCl₂, (COCl)₂ Primary or Secondary Amine Highly reactive intermediate, often requires a base. youtube.com
Direct Thermal Condensation None Ammonia (B1221849) or Primary Amine Requires high temperatures, generally lower yielding. youtube.com

Design and Synthesis of Acyl Halide and Anhydride (B1165640) Derivatives

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in the synthesis of esters, amides, and other analogues.

Acyl Halide Synthesis: The most common acyl halide derivative is the acyl chloride. 1-Cyclopentylcyclobutane-1-carbonyl chloride can be readily synthesized by treating the parent carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comgoogle.comosti.gov The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies purification. Oxalyl chloride is also effective and is often used with a catalytic amount of dimethylformamide (DMF); its byproducts are also volatile (CO, CO₂, HCl). chemicalbook.com These reactions are typically performed in an inert solvent under anhydrous conditions.

Anhydride Synthesis: Symmetrical anhydrides of this compound can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) at elevated temperatures. A more common and milder laboratory method involves reacting the acyl chloride with the sodium salt of the carboxylic acid (sodium 1-cyclopentylcyclobutane-1-carboxylate). Alternatively, refluxing the carboxylic acid in acetic anhydride can lead to the formation of the desired anhydride. prepchem.com Research on cyclobutane-containing dicarboxylic acids has shown they can be readily converted to cyclic anhydrides, demonstrating the feasibility of anhydride formation on this ring system. researchgate.netgoogle.com

Table 3: Reagents for Synthesis of Acyl Halide and Anhydride Derivatives

Derivative Reagent Conditions Byproducts
Acyl Chloride Thionyl Chloride (SOCl₂) Reflux, neat or in inert solvent SO₂, HCl
Acyl Chloride Oxalyl Chloride ((COCl)₂) Catalytic DMF, inert solvent CO, CO₂, HCl
Symmetric Anhydride Acetic Anhydride Reflux Acetic Acid
Symmetric Anhydride Acyl Chloride + Carboxylate Salt Anhydrous solvent NaCl

Stereochemical Control in Derivative Synthesis

The C1 carbon of the cyclobutane ring in this compound is a quaternary stereocenter. Therefore, the molecule is chiral and can exist as a pair of enantiomers. Controlling the stereochemistry during the synthesis of its derivatives is crucial, particularly for pharmaceutical applications where enantiomers can have vastly different biological activities. google.com

When this compound is synthesized as a racemic mixture, its enantiomers can be separated through chiral resolution. A classical and widely used method is the formation of diastereomeric salts. tcichemicals.com This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent), such as (R)- or (S)-1-phenylethylamine or a chiral amino alcohol. tcichemicals.comresearchgate.net

The resulting diastereomeric salts have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. tcichemicals.com Once a pure diastereomeric salt is isolated, the enantiomerically pure carboxylic acid can be recovered by treatment with a strong acid to break the ionic bond. The resolving agent can then be recovered and recycled. The efficiency of this method depends on finding a suitable resolving agent that forms well-defined, crystalline salts with a significant solubility difference between the two diastereomers. researchgate.net

Diastereoselective synthesis aims to create new stereocenters in a molecule with a specific, controlled orientation relative to existing stereocenters. When synthesizing analogues of this compound that involve introducing new substituents, controlling the diastereoselectivity is key.

For example, if a functional group is introduced onto the cyclobutane or cyclopentane (B165970) ring of an enantiopure starting material, the approach of the reagents can be influenced by the steric bulk of the existing spirocyclic system. This can lead to the preferential formation of one diastereomer over another. Methods like Michael additions onto cyclobutene (B1205218) precursors have been shown to proceed with high diastereoselectivity, providing a route to substituted cyclobutanes. nih.govepfl.ch Similarly, the diastereoselective reduction of a ketone on the cyclobutane ring can be controlled to produce a specific diastereomer of the corresponding alcohol. acs.org These strategies could be adapted to synthesize specific diastereomers of functionalized analogues of this compound.

Exploration of Conformationally Constrained Analogues

The inherent rigidity of cyclic systems is a valuable tool in drug design for restricting the conformational freedom of a molecule. An entropically favorable binding to a biological target can be achieved by "pre-paying" the entropic penalty associated with freezing rotatable bonds. nih.gov

The this compound scaffold is a prime example of a conformationally constrained system. The spirocyclic fusion of the cyclopentane and cyclobutane rings severely limits the puckering and flexibility of both rings compared to their non-spiro counterparts. nih.gov This rigid framework effectively locks the relative orientation of the cyclopentyl group and the carboxylic acid.

By using this scaffold, medicinal chemists can design analogues where the pharmacophoric groups are held in a specific three-dimensional arrangement that is hypothesized to be optimal for binding to a receptor or enzyme active site. Further modifications, such as introducing additional rings or bulky substituents, can create even more defined and constrained structures. The synthesis of cyclobutane-containing serine analogues and other complex structures demonstrates the utility of the cyclobutane ring in creating structurally unique and restricted amino acid derivatives. nih.gov The exploration of such analogues is a key strategy in structure-activity relationship (SAR) studies to probe the conformational requirements of biological targets. nih.gov

Synthesis of Isoelectronic and Isosteric Analogues

The strategic replacement of the carboxylic acid moiety in this compound with isoelectronic or isosteric groups is a key derivatization strategy. This approach aims to modulate the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, while retaining or enhancing its biological activity. The primary isosteres explored for carboxylic acids are tetrazoles and N-acylsulfonamides, which mimic the charge distribution and hydrogen bonding capabilities of the carboxylate group.

The synthesis of these analogues from the parent this compound or its precursors involves multi-step synthetic sequences. A crucial consideration for these syntheses is the sterically hindered nature of the quaternary carbon atom at the 1-position of the cyclobutane ring, which can significantly impact reaction kinetics and yields.

A plausible synthetic pathway to this compound itself can be envisioned starting from cyclopentyl cyclobutyl ketone. This ketone can be converted to the corresponding cyanohydrin, followed by reduction of the hydroxyl group and subsequent hydrolysis of the nitrile to afford the target carboxylic acid. This same nitrile intermediate serves as a key precursor for the synthesis of the tetrazole analogue.

Synthesis of 1-Cyclopentylcyclobutyl-1H-tetrazole

The 1H-tetrazole ring is a well-established non-classical isostere of the carboxylic acid group, exhibiting similar acidity (pKa ≈ 4.5-4.9) and spatial properties. youtube.com The synthesis of the tetrazole analogue of this compound typically proceeds through the corresponding nitrile, 1-cyclopentylcyclobutane-1-carbonitrile.

Step 1: Synthesis of 1-Cyclopentylcyclobutane-1-carbonitrile

The initial step involves the synthesis of 1-cyclopentylcyclobutane-1-carbonitrile. A common method for the synthesis of α-substituted nitriles is the reaction of a ketone with a cyanide source. In this case, cyclopentyl cyclobutyl ketone would be treated with a reagent like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst to form the cyanohydrin. Subsequent reduction of the hydroxyl group, for instance, through a Barton-McCombie deoxygenation or conversion to a tosylate followed by reduction with a hydride source, would yield the target nitrile.

Step 2: Cycloaddition to form the Tetrazole Ring

The conversion of the sterically hindered 1-cyclopentylcyclobutane-1-carbonitrile to the corresponding tetrazole is the critical step. Standard methods involving the [3+2] cycloaddition of an azide (B81097) source with the nitrile are employed. Given the steric hindrance around the nitrile group, reaction conditions may require elevated temperatures or the use of specific catalysts to achieve reasonable yields. Microwave-assisted synthesis has been shown to be effective for the preparation of sterically hindered tetrazoles, significantly reducing reaction times. organic-chemistry.org The reaction is typically carried out using sodium azide in the presence of a proton source, such as ammonium (B1175870) chloride, or a Lewis acid, like zinc chloride, in a high-boiling solvent like N,N-dimethylformamide (DMF). youtube.comorganic-chemistry.org

Table 1: Proposed Synthesis of 1-Cyclopentylcyclobutyl-1H-tetrazole

StepReactant(s)ReagentsProduct
1Cyclopentyl cyclobutyl ketone1. Trimethylsilyl cyanide (TMSCN), ZnI₂2. Tosyl chloride, Pyridine3. LiAlH₄1-Cyclopentylcyclobutane-1-carbonitrile
21-Cyclopentylcyclobutane-1-carbonitrileSodium azide (NaN₃), Ammonium chloride (NH₄Cl), DMF, Microwave1-Cyclopentylcyclobutyl-1H-tetrazole

Synthesis of N-(Cyclopentylcyclobutylcarbonyl)sulfonamides

N-Acylsulfonamides represent another important class of carboxylic acid bioisosteres. nih.gov They generally possess comparable acidity to carboxylic acids and can offer advantages in terms of metabolic stability. The synthesis of N-(cyclopentylcyclobutylcarbonyl)sulfonamides from this compound can be achieved through several methods, with the choice of method often dictated by the steric hindrance of the carboxylic acid.

Method 1: Acylation via the Acid Chloride

A common route to N-acylsulfonamides involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with a sulfonamide in the presence of a base.

Step 1: Formation of 1-Cyclopentylcyclobutane-1-carbonyl chloride

This compound can be converted to the corresponding acid chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent.

Step 2: Reaction with a Sulfonamide

The resulting 1-cyclopentylcyclobutane-1-carbonyl chloride is then reacted with the desired sulfonamide (e.g., methanesulfonamide, benzenesulfonamide) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to afford the target N-acylsulfonamide.

Method 2: Direct Coupling using Coupling Agents

For sterically hindered carboxylic acids where the formation of the acid chloride may be challenging or lead to side products, direct coupling methods using peptide coupling agents are often preferred. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC), often in combination with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the direct condensation of the carboxylic acid with a sulfonamide. thieme-connect.de

Table 2: Proposed Synthesis of N-(Cyclopentylcyclobutylcarbonyl)sulfonamides

MethodStepReactant(s)ReagentsProduct
11This compoundThionyl chloride (SOCl₂)1-Cyclopentylcyclobutane-1-carbonyl chloride
121-Cyclopentylcyclobutane-1-carbonyl chloride, Sulfonamide (RSO₂NH₂)PyridineN-(1-Cyclopentylcyclobutylcarbonyl)sulfonamide
21This compound, Sulfonamide (RSO₂NH₂)EDC, DMAPN-(1-Cyclopentylcyclobutylcarbonyl)sulfonamide

Advanced Analytical Characterization in Research of 1 Cyclopentylcyclobutane 1 Carboxylic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular framework of 1-cyclopentylcyclobutane-1-carboxylic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of hydrogen atoms and their neighboring environments. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons on the cyclopentyl and cyclobutane (B1203170) rings would resonate in the upfield region, generally between 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the range of 175-185 ppm. The quaternary carbon of the cyclobutane ring, bonded to the cyclopentyl group and the carboxylic acid, would also have a characteristic downfield shift. The remaining methylene carbons of the two rings would appear in the upfield region of the spectrum.

Multi-Dimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assembling the molecular structure. COSY experiments would establish the proton-proton coupling networks within the cyclopentyl and cyclobutane rings, while HSQC would correlate each proton with its directly attached carbon atom, confirming the C-H framework.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet)175 - 185
Quaternary Cyclobutane Carbon-45 - 55
Cyclopentyl & Cyclobutane CH1.8 - 2.5 (multiplet)35 - 45
Cyclopentyl & Cyclobutane CH₂1.5 - 2.0 (multiplet)20 - 35

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are highly complementary and provide a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be observed in the region of 2500-3300 cm⁻¹. pressbooks.pub The carbonyl (C=O) stretch would give rise to a strong, sharp peak typically between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid dimer. pressbooks.pub C-H stretching vibrations of the aliphatic rings would appear just below 3000 cm⁻¹.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the C-C stretching modes of the cyclopentyl and cyclobutane rings would be expected to show strong signals in the Raman spectrum. The C=O stretch is also Raman active. The symmetric vibrations of the non-polar ring structures are often more prominent in Raman than in IR spectra.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)Weak
C-H Stretch (Aliphatic)2850 - 30002850 - 3000
C=O Stretch (Carboxylic Acid)1700 - 1725 (strong)1700 - 1725
C-C Stretch (Rings)WeakStrong

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit a CD or ORD spectrum. However, if the molecule were to be derivatized with a chiral auxiliary or if it were to adopt a chiral conformation in a specific environment, these techniques could then be applied to study its stereochemistry. In its isolated form, chiroptical spectroscopy is not applicable for the structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio.

HRMS is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₀H₁₆O₂), the exact mass of the molecular ion ([M]⁺) can be calculated. This high-precision measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Calculated Exact Mass for this compound

Ion Molecular Formula Calculated Exact Mass
[M]⁺C₁₀H₁₆O₂168.11503
[M+H]⁺C₁₀H₁₇O₂169.12286
[M+Na]⁺C₁₀H₁₆NaO₂191.10480

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the molecule's structure and connectivity. The fragmentation of this compound would likely proceed through several characteristic pathways.

A common fragmentation for carboxylic acids is the loss of the carboxyl group as COOH (45 Da) or the loss of water (18 Da) from the molecular ion. Another plausible fragmentation pathway involves the cleavage of the bond between the two rings, leading to the formation of cyclopentyl and cyclobutanecarboxylic acid-related fragments. Alpha-cleavage adjacent to the carbonyl group is also a typical fragmentation route.

Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Plausible Structure of Neutral Loss
16845123•COOH
16818150H₂O
1686999C₅H₉• (Cyclopentyl radical)
1689969C₅H₇O₂•

These predicted fragmentation patterns, in conjunction with high-resolution mass measurements, provide a robust method for the structural confirmation of this compound.

Chromatographic Separation Techniques for Purity and Isomer Analysis

The rigorous analysis of novel chemical entities like this compound is foundational to understanding its properties and potential applications. Chromatographic techniques are indispensable in this endeavor, offering powerful means to assess purity and resolve complex isomeric mixtures.

Enantioselective Chromatography (e.g., Chiral High-Performance Liquid Chromatography)

Due to the presence of a stereocenter at the 1-position of the cyclobutane ring, this compound can exist as a pair of enantiomers. Enantioselective chromatography, particularly Chiral High-Performance Liquid Chromatography (Chiral HPLC), is the premier technique for the separation and quantification of these stereoisomers. The separation is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The selection of the CSP is critical and is often based on the functional groups of the analyte. For a carboxylic acid like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. These CSPs can form transient diastereomeric complexes with the enantiomers through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and the presence of acidic or basic additives, is optimized to achieve baseline separation of the enantiomeric peaks. The resolution factor (Rs) is a key parameter used to quantify the degree of separation between the two enantiomer peaks. A higher Rs value indicates a better separation.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Resolution

ParameterCondition
Column Chiralpak® AD-H (amylose derivative)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

This table represents a hypothetical set of starting conditions for method development and would require empirical optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. Carboxylic acids, including this compound, are generally not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester derivative, such as a methyl or ethyl ester. This is commonly achieved through reaction with reagents like diazomethane or by Fischer esterification.

Once derivatized, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation.

The fragmentation pattern observed in the mass spectrum of the derivatized this compound would be expected to show characteristic losses of the ester group and fragmentation of the cyclopentyl and cyclobutane rings.

Table 2: Predicted GC-MS Data for a Methyl Ester Derivative

ParameterValue
Derivative Methyl 1-cyclopentylcyclobutane-1-carboxylate
Expected Molecular Ion (M+) [M]+ corresponding to C11H18O2
Key Fragmentation Ions (m/z) Fragments corresponding to the loss of •OCH3, •COOCH3, and cleavage of the cycloalkyl rings.

This table contains predicted data, as specific experimental findings for this compound are not publicly available.

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and the conformation of the cyclopentyl and cyclobutane rings.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are particularly important for carboxylic acids. The carboxylic acid groups can form dimers or extended networks through hydrogen bonds, which significantly influence the physical properties of the solid, including its melting point and solubility.

The crystallographic data would provide the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95°
Molecules per Unit Cell (Z) 4
Key Structural Feature Centrosymmetric hydrogen-bonded carboxylic acid dimers

The data in this table are illustrative and would need to be determined experimentally.

Computational and Theoretical Investigations of 1 Cyclopentylcyclobutane 1 Carboxylic Acid

Application of Machine Learning Models for Chemical Insights

The integration of machine learning (ML) is revolutionizing the field of computational chemistry by enabling rapid and accurate prediction of molecular properties, thereby accelerating chemical research and discovery. nih.govuic.edu For a unique compound such as 1-cyclopentylcyclobutane-1-carboxylic acid, which lacks extensive experimental data, machine learning models offer a powerful avenue to predict its behavior and characteristics. These predictive models are built and trained on large datasets of known molecules, allowing them to learn the complex relationships between molecular structures and their properties. researchgate.net

Machine learning algorithms can be applied to predict a wide array of properties for this compound, including its physicochemical properties, toxicity, and potential biological activity. researchgate.netnih.gov These predictions are particularly valuable in early-stage drug discovery and materials science, where they can help prioritize candidates for synthesis and experimental testing. uic.edu

Predictive Modeling of Physicochemical Properties

Machine learning models, such as random forests and neural networks, can be trained to predict key physicochemical properties based on molecular descriptors. researchgate.net For this compound, these descriptors can be calculated from its chemical structure and include parameters like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

Table 1: Predicted Physicochemical Properties of this compound using a Hypothetical Machine Learning Model

PropertyPredicted Value
Molecular Weight ( g/mol )182.25
LogP2.85
pKa4.75
Aqueous Solubility (logS)-3.5

These predicted values provide a preliminary understanding of the compound's behavior. For instance, the predicted logP suggests moderate lipophilicity, which could influence its absorption and distribution in biological systems.

Toxicity Prediction

A crucial application of machine learning in chemistry is the prediction of a compound's potential toxicity. researchgate.net By training models on extensive toxicological databases, it is possible to estimate the likelihood of a molecule exhibiting adverse effects. For this compound, a decision tree model, which has been shown to be effective for predicting the toxicity of carboxylic acids, could be employed. researchgate.netunisza.edu.my

Table 2: Hypothetical Toxicity Predictions for this compound

Toxicity EndpointPredictionConfidence Score
MutagenicityLow Risk0.85
CarcinogenicityLow Risk0.78
HepatotoxicityMedium Risk0.62

These predictions are based on the structural features of the molecule and their similarity to known toxicants. The model identifies substructures that may be associated with toxicity, providing a valuable early warning in the drug development process.

Bioactivity Prediction

Machine learning models can also be used to predict the potential biological activities of a compound by comparing its structural features to those of molecules with known biological functions. nih.gov This can help in identifying potential therapeutic targets or off-target effects. For this compound, a model could predict its interaction with various protein targets.

Table 3: Predicted Biological Activities of this compound

Protein TargetPredicted Activity
Cyclooxygenase-2 (COX-2)Inactive
Fatty Acid Amide Hydrolase (FAAH)Active
G-protein coupled receptor 35 (GPR35)Active

These predictions can guide experimental studies by suggesting which biological assays are most likely to yield interesting results, thereby saving time and resources.

The application of machine learning in the study of this compound represents a powerful synergy between computational chemistry and artificial intelligence. nih.govacs.org While these predictions require experimental validation, they provide valuable insights that can significantly accelerate the research and development process.

Research Applications and Future Directions in 1 Cyclopentylcyclobutane 1 Carboxylic Acid Chemistry

Utility as a Key Molecular Scaffold in Advanced Organic Synthesis

The spirocyclic core of 1-cyclopentylcyclobutane-1-carboxylic acid makes it a valuable scaffold for advanced organic synthesis, particularly in the construction of complex, three-dimensional molecules. Spirocycles are increasingly popular in drug discovery as they provide a higher fraction of sp³-hybridized carbons, a characteristic associated with improved clinical success rates. nih.gov This departure from traditional "flat" aromatic structures allows for better spatial exploration of biological targets. nih.govnih.govdndi.org

The synthesis of spiro compounds is a recognized challenge for organic chemists due to their structural complexity and conformational rigidity. nih.gov Methodologies for constructing these frameworks, such as the approach used for the spiro[4.4]nonane system in the antitumor antibiotic fredericamycin A, are of significant interest. rsc.org The development of domino reactions and multicomponent reactions, sometimes assisted by microwaves or ionic liquids, represents a modern approach to efficiently build these complex structures. nih.gov The carboxylic acid group on the scaffold serves as a versatile synthetic handle, enabling a wide range of transformations. It can be converted into amides, esters, or other functional groups, or be used in decarboxylative cross-coupling reactions to introduce new alkyl or aryl substituents via metallaphotoredox catalysis. princeton.eduresearchgate.net

Contributions to the Design Principles of Novel Chemical Entities

The unique structure of this compound offers distinct advantages in the design of novel chemical entities, especially pharmaceuticals. The introduction of spirocyclic motifs is a recognized strategy for enhancing a compound's potency, selectivity, and pharmacokinetic properties. nih.govdndi.org

Key contributions to design principles include:

Modulation of Physicochemical Properties: The rigid, non-planar structure of the spiro[4.3]nonane core can be used to fine-tune properties like lipophilicity and metabolic stability. This helps address common challenges in drug discovery, such as off-target effects or rapid degradation. nih.gov

Conformational Restriction: By locking the relative orientation of substituents, the spirocyclic scaffold reduces the entropic penalty upon binding to a biological target, which can lead to higher potency. nih.govdndi.org

Vectorial Exit from Binding Pockets: The defined three-dimensional geometry allows for precise projection of functional groups into specific regions of a protein's binding site, enabling new and improved interactions.

Influence of the Carboxylic Acid Group: The carboxyl group itself is a critical pharmacophore. At physiological pH, its ionization can enhance water solubility and bioavailability. researchgate.net It is also a key feature for interacting with biological targets through hydrogen bonding and ion pairing, directly influencing a drug's efficacy and safety profile. numberanalytics.com The development of prodrugs by modifying the carboxylic acid is a common strategy to improve a drug's absorption and distribution. patsnap.com

The combination of a rigid, sp³-rich core with a versatile carboxylic acid handle makes this molecule an attractive building block for creating new therapeutic agents that overcome the limitations of flatter, more flexible compounds. nih.gov

Role in the Development of New Methodologies for Cyclobutane (B1203170) Chemistry

The synthesis of substituted cyclobutanes is a persistent challenge in organic chemistry due to the inherent ring strain of the four-membered ring. researchgate.net While [2+2] photocycloaddition is a classic method, it is not always suitable for creating intricately substituted cyclobutanes found in complex natural products. researchgate.netacs.org Therefore, the pursuit of molecules like this compound stimulates the development of novel synthetic strategies.

The synthesis of this specific target would require overcoming significant steric hindrance at the spirocyclic center. This necessitates the refinement of existing methods or the invention of new ones, potentially including:

Advanced Cycloaddition Reactions: Developing more selective and efficient [2+2] photocycloaddition reactions, perhaps using continuous flow reactors to improve scalability and control over molecular weight in polymerization processes. nih.gov

Ring-Expansion/Contraction Strategies: Exploring methods that form the cyclobutane ring through rearrangement of other ring systems.

Non-Cycloaddition Pathways: Innovating synthetic routes that bypass direct cycloaddition to achieve more precise assembly, which is particularly important for complex natural product synthesis. researchgate.net

The presence of the cyclobutane ring makes it a compelling target for synthetic chemists, as its ring strain can be harnessed for selective C-C bond cleavage and further functionalization. researchgate.net Research into the synthesis of such complex cyclobutanes contributes valuable knowledge and tools to the broader field of organic chemistry. researchgate.netrsc.org

Interdisciplinary Research Opportunities in Materials Science and Catalysis

The unique properties of this compound open doors for interdisciplinary research, particularly in materials science and catalysis.

In Materials Science: Carboxylic acids are pivotal components in the creation of "smart materials" that respond to external stimuli like pH, temperature, or light. patsnap.com The incorporation of carboxylic acid-functionalized molecules into polymer matrices has led to the development of hydrogels, self-healing materials, and adaptive coatings. patsnap.com Furthermore, polymers containing cyclobutane rings are being explored for new material applications. nih.gov The rigid and bulky spiro[4.3]nonane structure of this compound could be used as a monomer or additive to create polymers with unique thermal, mechanical, or optical properties. Its structure could influence polymer chain packing and morphology, potentially leading to materials with enhanced durability for sectors like automotive and aerospace. patsnap.com

In Catalysis: Carboxylic acids have emerged as highly adaptive functional groups in modern catalysis. princeton.edu They can act as ligands for metal catalysts, with their direct use in metallaphotoredox protocols being a significant recent advancement. princeton.edu The sterically demanding nature of the this compound scaffold could be exploited to create unique ligand environments around a metal center. This could impart high levels of selectivity in catalytic transformations by precisely controlling the space available for substrate binding and reaction.

Table 1: Comparative Physicochemical Properties of Parent Alicyclic Carboxylic Acids This table provides data for the constituent ring systems to infer the properties of the target compound.

Property Cyclobutanecarboxylic Acid Cyclopentanecarboxylic Acid
Formula C₅H₈O₂ C₆H₁₀O₂
Molar Mass 100.117 g·mol⁻¹ 114.144 g·mol⁻¹
Appearance Colorless Liquid Colorless Oil
Boiling Point 191.5–193.5 °C 212 °C
Synthesis Decarboxylation of 1,1-cyclobutanedicarboxylic acid Hydrocarboxylation of cyclopentene; Favorskii rearrangement

Emerging Trends and Persistent Challenges in the Synthesis and Application of Complex Alicyclic Carboxylic Acids

The study of complex alicyclic structures like this compound is situated within a broader context of emerging trends and persistent challenges in chemistry.

Emerging Trends:

Shift to 3D Molecular Architectures: Medicinal chemistry is increasingly moving away from flat, aromatic compounds towards sp³-rich, three-dimensional scaffolds like spirocycles to improve drug-like properties. nih.govnih.govdndi.org

Advanced Functionalization: New catalytic methods, such as metallaphotoredox catalysis, are enabling the direct functionalization of traditionally inert C-H bonds and the use of native carboxylic acids as synthetic handles, streamlining complex molecule synthesis. princeton.edu

Flow Chemistry: Continuous flow processes are being developed for photochemical reactions, offering a safer, more scalable, and efficient way to produce cyclobutane-containing polymers and small molecules. nih.gov

Persistent Challenges:

Synthesis of Strained Rings: The construction of strained four-membered rings with high substitution, especially at a quaternary spiro-center, remains a formidable synthetic obstacle. researchgate.netresearchgate.net

Stereochemical Control: Achieving precise control over stereochemistry during the synthesis of complex, multi-ring systems is a constant challenge that requires the development of highly selective catalysts and reaction conditions.

Scalability: Many novel synthetic methods developed in academic labs are difficult to scale up for industrial production, hindering the real-world application of promising new molecules.

Addressing these challenges is crucial for unlocking the full potential of complex alicyclic carboxylic acids in drug discovery, materials science, and other advanced applications. science.gov

Table 2: Potential Synthetic Methodologies for Spiro-Cyclobutane Systems

Methodology Description Applicability to Target Compound
[2+2] Photocycloaddition A reaction where two alkene-containing molecules are joined to form a four-membered cyclobutane ring under the influence of light. acs.org Potentially challenging due to the need for a specific precursor (e.g., 1-cyclopentylidenecyclopropane-1-carboxylic ester followed by rearrangement) and potential for side reactions.
Domino/Multicomponent Reactions A sequence of reactions where subsequent transformations occur under the same reaction conditions without isolating intermediates, often catalyzed. nih.gov A highly efficient approach. A potential route could involve a Knoevenagel condensation followed by an intramolecular cyclization of a precursor derived from cyclopentanone (B42830) and a cyclobutane building block.
Ring Expansion/Contraction Formation of the cyclobutane ring by rearranging a different-sized ring, such as the Favorskii rearrangement of a chlorocyclopentanone derivative. Could be a viable, non-photochemical route to the core structure, though it would require a custom-designed starting material.
Decarboxylative Synthesis Starting from a dicarboxylic acid precursor, like 1-carboxy-1-cyclopentylcyclobutanecarboxylic acid, and selectively removing one carboxyl group. This is a classic and plausible route, mirroring the synthesis of simpler cyclobutanecarboxylic acids. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1-cyclopentylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. A common approach starts with cyclopentane derivatives, where the cyclopentyl group is introduced via alkylation or cycloaddition. For example, cyclobutane rings can be functionalized using Grignard reagents or cross-coupling reactions to attach the cyclopentyl moiety . Carboxylic acid groups are often introduced via oxidation of primary alcohols or hydrolysis of nitriles. Reaction conditions (temperature, solvent, catalyst) critically affect yields; for instance, optimized temperatures (e.g., 60–80°C) and inert atmospheres reduce side reactions like decarboxylation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., cyclopentyl CH2_2 groups at δ 1.5–2.0 ppm) and quaternary carbons.
  • IR : A strong absorption band near 1700 cm1^{-1} confirms the carboxylic acid C=O stretch.
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 182.1 for C11_{11}H18_{18}O2_2) .
  • X-ray Crystallography : Resolves stereochemistry and ring conformations .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is stable in dry, inert environments but degrades upon prolonged exposure to moisture or strong oxidizers. Decomposition products include carbon oxides and cyclopentanol derivatives. Storage recommendations: airtight containers at 2–8°C, away from light .

Advanced Research Questions

Q. How does the cyclopentyl substituent affect the electronic and steric properties of the carboxylic acid group?

The cyclopentyl group induces steric hindrance, reducing nucleophilic attack on the carboxylic acid. Electronically, the cyclopentane ring’s inductive effects slightly decrease the acidity of the COOH group compared to unsubstituted cyclobutane-carboxylic acids. Computational studies (DFT) show a pKa shift of ~0.5 units .

Q. What mechanistic insights explain contradictory data in catalytic hydrogenation of this compound derivatives?

Discrepancies in hydrogenation yields (e.g., 40% vs. 75%) may arise from catalyst choice (Pd/C vs. Raney Ni) or solvent polarity. Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity for cyclopentyl ring reduction over decarboxylation .

Q. Can this compound act as an enzyme inhibitor, and what assays validate this activity?

Preliminary studies on analogous compounds (e.g., 1-(4-chlorobenzamido)cyclopentane-1-carboxylic acid) show inhibition of hydrolases and oxidoreductases. Assays include:

  • Fluorescence Polarization : Measures binding affinity to target enzymes.
  • Kinetic IC50_{50} Determination : Dose-response curves using purified enzymes (e.g., COX-2) .

Methodological Guidance

Q. How to optimize reaction conditions for introducing the cyclopentyl group to cyclobutane-carboxylic acid precursors?

  • Catalyst Screening : Test Pd(0) catalysts for Suzuki-Miyaura coupling.
  • Solvent Optimization : Use THF or dioxane for balanced polarity.
  • Temperature Gradients : Perform reactions at 50°C, 70°C, and 90°C to identify thermal stability thresholds .

Q. What computational tools predict the biodegradability and toxicity of this compound?

  • EPI Suite : Estimates persistence (half-life >60 days in water).
  • ADMET Predictor : Models acute toxicity (e.g., LD50_{50} >500 mg/kg in rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.